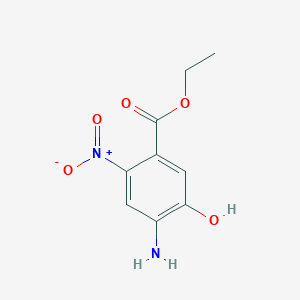

4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester

Description

Properties

Molecular Formula |

C9H10N2O5 |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

ethyl 4-amino-5-hydroxy-2-nitrobenzoate |

InChI |

InChI=1S/C9H10N2O5/c1-2-16-9(13)5-3-8(12)6(10)4-7(5)11(14)15/h3-4,12H,2,10H2,1H3 |

InChI Key |

VQWVTUDKHQZFNL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester typically involves the nitration of a suitable benzoic acid derivative followed by esterification. One common method is the nitration of 4-Amino-5-hydroxybenzoic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester may involve continuous flow processes to ensure consistent quality and yield. The nitration and esterification steps are optimized for large-scale production, with careful control of reaction parameters such as temperature, concentration, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-Amino-5-oxo-2-nitrobenzoic acid ethyl ester.

Reduction: Formation of 4,5-Diamino-2-nitrobenzoic acid ethyl ester.

Substitution: Formation of various substituted benzoic acid ethyl esters depending on the substituent introduced.

Scientific Research Applications

4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and hydroxyl groups can also participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activities.

Comparison with Similar Compounds

Ethyl 4-Aminobenzoate ()

- Structure: Lacks nitro (-NO₂) and hydroxyl (-OH) groups compared to the target compound.

- Properties: Solubility: Higher lipophilicity due to the absence of polar nitro and hydroxyl groups. Reactivity: The amino group participates in hydrogen bonding, but the lack of electron-withdrawing nitro groups reduces aromatic ring activation for electrophilic substitution. Spectral Data: NMR shows aromatic protons (δ 6.5–7.5 ppm) and an ester methyl group (δ 1.3 ppm) .

- Applications : Primarily used as a local anesthetic (benzocaine).

5-Hydroxy-4-methoxy-2-nitrobenzoic Acid Ethyl Ester ()

- Structure: Methoxy (-OCH₃) replaces the amino (-NH₂) group at position 3.

- Properties: Electronic Effects: Methoxy is electron-donating, opposing the electron-withdrawing nitro group, leading to altered resonance stabilization. Solubility: Methoxy enhances solubility in polar solvents compared to amino groups. Spectral Data: IR would show C-O-C stretches (~1250 cm⁻¹) for methoxy, distinct from N-H stretches (~3300 cm⁻¹) in the target compound .

- Applications: Potential use in dyes or agrochemicals due to nitro and methoxy substituents.

5-Amino-2-methylthiazole-4-carboxylic Acid Ethyl Ester ()

- Structure: Thiazole ring replaces the benzene ring; methyl and amino groups are present.

- Properties :

- Aromaticity : Thiazole’s heterocyclic structure imparts different π-electron delocalization and basicity.

- Bioactivity : Thiazole derivatives often exhibit antimicrobial or antitumor activity, unlike benzoic acid esters .

- Spectral Data : NMR would show thiazole protons (δ 7.0–8.0 ppm) and absence of aromatic nitro group signals.

Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate ()

- Structure : Contains an azo (-N=N-) group and bromo (-Br) substituent.

- Properties: Chromophore: Azo group contributes to visible light absorption, making it suitable for dyes. Applications: Likely used in textile or polymer industries due to color and stability.

Structural and Functional Analysis

Substituent Effects on Properties

| Substituent | Electronic Effect | Impact on Solubility | Key Applications |

|---|---|---|---|

| -NO₂ (Position 2) | Electron-withdrawing | Decreases in polar solvents | Pharmaceuticals, explosives |

| -NH₂ (Position 4) | Electron-donating | Increases in aqueous media | Drug intermediates |

| -OH (Position 5) | Polar, H-bond donor | Enhances water solubility | Antioxidants, metal chelators |

| -COOEt (Ester) | Moderate polarity | Balances lipophilicity | Prodrugs, polymer precursors |

Spectral Data Comparison

Biological Activity

4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester (CAS No. 1146162-38-0) is an organic compound notable for its unique structural features, including an amino group, a hydroxy group, and a nitro group attached to a benzoic acid backbone. This compound has garnered attention in pharmacological research due to its potential biological activities , which include anti-inflammatory and antimicrobial properties . The molecular formula of this compound is with a molecular weight of 226.19 g/mol .

Anti-inflammatory Properties

Research indicates that compounds with nitro groups can influence inflammatory pathways by interacting with various biological targets. The mechanisms often involve the generation of reactive oxygen species (ROS), which can have both damaging and therapeutic effects depending on the context. In particular, 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester has shown promise in modulating inflammatory responses, potentially making it a candidate for developing anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester have been explored in various studies. Nitro compounds are known to interact with microbial systems, leading to cell death or inhibition of growth. This compound's structure allows it to act against a range of pathogens, which is crucial for its application in antibiotic development .

The biological activity of this compound may be attributed to its ability to interact with enzymes and receptors involved in inflammation and microbial resistance. The presence of both amino and hydroxy groups enhances its reactivity, potentially leading to significant biological effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxy-5-methoxy-2-nitrobenzoic acid | C9H9N1O5 | Contains a methoxy group instead of an amino group. |

| 2-Hydroxy-5-nitrobenzoic acid | C7H5N1O5 | Lacks amino functionality; primarily used as a reference standard. |

| 4-Amino-3-hydroxybenzoic acid | C7H9N1O3 | Different position of functional groups; used in dye synthesis. |

| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester | C10H11N1O6 | Contains methoxy instead of amino; different biological activity profile. |

The structural features of 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester, particularly the combination of functional groups, may enhance its pharmacological potential compared to these similar compounds .

In vitro Studies

Several studies have investigated the in vitro biological activities of this compound:

- Anti-inflammatory Activity : A study demonstrated that 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester reduced the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In another study, this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains, suggesting its potential as a new antibiotic .

Clinical Implications

The findings from these studies suggest that 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester could play a role in treating conditions associated with inflammation and infection. Further clinical research is necessary to validate these findings and explore the full therapeutic potential of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.